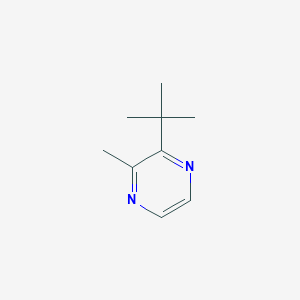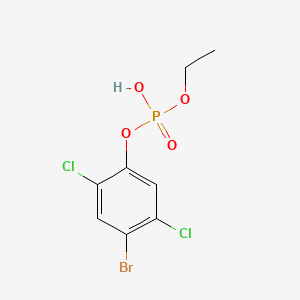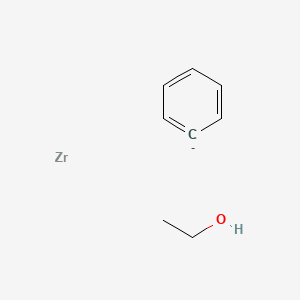
Benzene;ethanol;zirconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, ethanol, and zirconium are three distinct compounds, each with unique properties and applications. Benzene is a simple aromatic hydrocarbon with the formula C₆H₆, known for its ring structure and stability. Ethanol, commonly referred to as alcohol, has the formula C₂H₅OH and is widely used as a solvent, fuel, and in beverages. Zirconium is a transition metal with the symbol Zr, known for its high resistance to corrosion and use in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Benzene: Benzene can be synthesized through the cyclic polymerization of ethyne.
Ethanol: Ethanol is commonly produced through the fermentation of sugars by yeast. Industrially, it can also be synthesized via the hydration of ethene in the presence of a phosphoric acid catalyst.
Zirconium: Zirconium is typically extracted from its ores, zircon and baddeleyite, through a series of chemical processes.
Industrial Production Methods
Benzene: Industrial production of benzene often involves the catalytic reforming of naphtha, a petroleum derivative. This process yields benzene along with other aromatic hydrocarbons.
Ethanol: Large-scale ethanol production is primarily achieved through the fermentation of biomass, such as corn or sugarcane, followed by distillation to purify the ethanol.
Zirconium: The Kroll process is widely used for the industrial production of zirconium. This involves the reduction of zirconium tetrachloride with magnesium, followed by purification steps to obtain high-purity zirconium metal.
化学反应分析
Types of Reactions
Benzene: Benzene undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Ethanol: Ethanol can undergo oxidation to form acetaldehyde and acetic acid. It can also participate in esterification reactions with carboxylic acids to form esters.
Common Reagents and Conditions
Benzene: Common reagents for benzene reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Ethanol: Oxidation of ethanol typically involves reagents like potassium dichromate or chromic acid. Esterification reactions use carboxylic acids and acid catalysts.
Major Products Formed
Benzene: Major products include nitrobenzene (from nitration), benzene sulfonic acid (from sulfonation), and chlorobenzene or bromobenzene (from halogenation).
Ethanol: Major products include acetaldehyde and acetic acid (from oxidation) and various esters (from esterification).
科学研究应用
Chemistry
Benzene: Benzene is a fundamental building block in organic chemistry, used in the synthesis of numerous compounds, including plastics, resins, and synthetic fibers.
Ethanol: Ethanol is a versatile solvent in chemical reactions and is also used as a feedstock for the production of other chemicals, such as ethyl acetate and acetic acid.
Biology and Medicine
Benzene: Benzene is known for its toxic effects and is studied for its impact on human health, particularly its role in causing leukemia.
Ethanol: Ethanol is used as an antiseptic and disinfectant in medical settings. It is also studied for its effects on the central nervous system.
Zirconium: Zirconium compounds are used in biomedical applications, such as dental implants and drug delivery systems.
Industry
Benzene: Benzene is a key raw material in the production of various industrial chemicals, including styrene, phenol, and cyclohexane.
Ethanol: Ethanol is widely used as a biofuel and in the manufacture of personal care products, pharmaceuticals, and beverages.
作用机制
相似化合物的比较
Benzene: Similar compounds include toluene, xylene, and phenol. Benzene is unique due to its simple aromatic structure and stability.
Ethanol: Similar compounds include methanol, propanol, and butanol. Ethanol is unique for its balance of hydrophilic and hydrophobic properties, making it a versatile solvent.
Zirconium: Similar compounds include titanium, hafnium, and vanadium.
Similar Compounds
Benzene: Toluene, xylene, phenol.
Ethanol: Methanol, propanol, butanol.
Zirconium: Titanium, hafnium, vanadium.
属性
CAS 编号 |
39323-25-6 |
|---|---|
分子式 |
C8H11OZr- |
分子量 |
214.40 g/mol |
IUPAC 名称 |
benzene;ethanol;zirconium |
InChI |
InChI=1S/C6H5.C2H6O.Zr/c1-2-4-6-5-3-1;1-2-3;/h1-5H;3H,2H2,1H3;/q-1;; |
InChI 键 |
GHDVBYLRDUQNDJ-UHFFFAOYSA-N |
规范 SMILES |
CCO.C1=CC=[C-]C=C1.[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
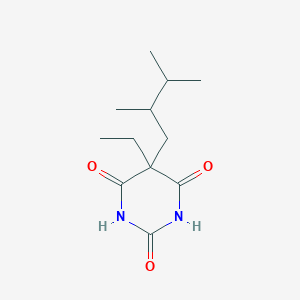


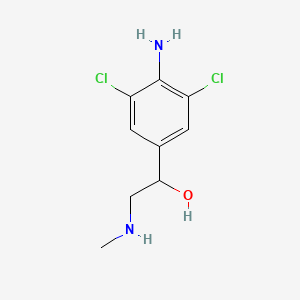

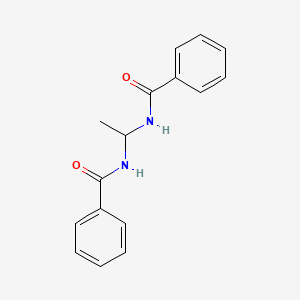
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)
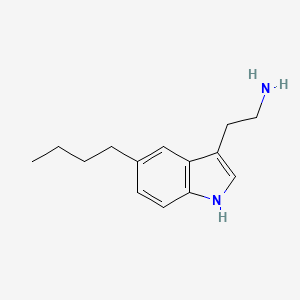
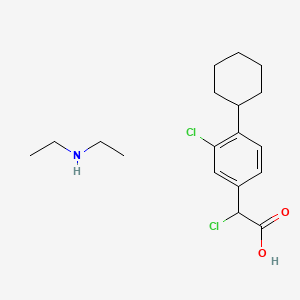
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
